(Z)-2,3-dichloroacrylic acid
Overview
Description
(Z)-2,3-Dichloroacrylic acid is an organic compound characterized by the presence of two chlorine atoms attached to the carbon atoms of an acrylic acid backbone. This compound is notable for its geometric isomerism, specifically the Z-configuration, where the chlorine atoms are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2,3-Dichloroacrylic acid can be synthesized through various methods. One common approach involves the chlorination of acrylic acid or its derivatives. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is often carried out under controlled temperature and pressure conditions to ensure the selective formation of the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dichloroacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-dichloroacrylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to investigate the effects of halogenated acids on biological systems. Its reactivity and ability to form derivatives make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry
Industrially, this compound is utilized in the production of polymers and other materials where chlorinated compounds are required. Its properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which (Z)-2,3-dichloroacrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2,3-Dichloroacrylic acid: The E-isomer of 2,3-dichloroacrylic acid, where the chlorine atoms are on opposite sides of the double bond.
2,3-Dichloropropionic acid: A similar compound with a saturated carbon backbone.
2,3-Dichlorobutyric acid: Another related compound with an extended carbon chain.
Uniqueness
(Z)-2,3-Dichloroacrylic acid is unique due to its Z-configuration, which can lead to different chemical and physical properties compared to its E-isomer and other similar compounds. This geometric isomerism can influence the compound’s reactivity, stability, and interactions with other molecules, making it a distinct and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(Z)-2,3-dichloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHCJZVJNOGBP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023431 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-68-4, 13167-36-7, 99165-89-6 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3533-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,beta-Dichloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid,3-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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